molecular formula C20H25N3O5 B2395226 3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097913-78-3

3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No. B2395226
CAS RN: 2097913-78-3
M. Wt: 387.436
InChI Key: YGCLPZAELKKFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.
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Scientific Research Applications

Cancer Research Applications

Imidazolidin-2,4-dione derivatives have been investigated for their pharmacophoric features responsible for inhibitory properties against the ABCB1 efflux pump in cancer cells. One study analyzed the molecular geometry, intermolecular interactions, and crystal packing of such derivatives, finding a potent inhibitory action on the ABCB1 pump and significant cytotoxic and antiproliferative properties in T-lymphoma cells, suggesting potential applications in overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).

Neuropharmacological Applications

Another area of application is in neuropharmacology, where new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives were synthesized and evaluated for their in vitro and in vivo pharmacological properties. Certain compounds showed high affinity for serotonin receptors and displayed potential antidepressant and anxiolytic activities, highlighting their relevance in the treatment of mental health disorders (Czopek et al., 2010).

Antimicrobial Applications

Research into 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones synthesized and evaluated against Escherichia coli demonstrated the potential of imidazolidine derivatives in lowering antimicrobial MIC (Minimum Inhibitory Concentration) in resistant strains. This suggests their utility in developing new antimicrobial agents capable of addressing drug resistance (German et al., 2008).

Antidiabetic Applications

A series of imidazopyridine thiazolidine-2,4-diones, representing analogues of the hypoglycemic compound rosiglitazone, were designed, synthesized, and evaluated for their hypoglycemic activity. This research contributes to the development of new antidiabetic medications by exploring the structure-activity relationships of these compounds (Oguchi et al., 2000).

Synthetic Methodologies

Studies have also focused on the synthesis of imidazolidine derivatives, exploring new synthetic methodologies that could facilitate the production of these compounds for various scientific applications. For example, a simple two-step synthesis of 5-amino-3-methylimidazolidine-2,4-dione was described, providing a pathway to produce analogues of imidazole alkaloids (Witchard & Watson, 2010).

properties

IUPAC Name

3-cyclopropyl-1-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-27-16-3-2-4-17(11-16)28-13-19(25)21-9-7-14(8-10-21)22-12-18(24)23(20(22)26)15-5-6-15/h2-4,11,14-15H,5-10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCLPZAELKKFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1-{1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl}imidazolidine-2,4-dione

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